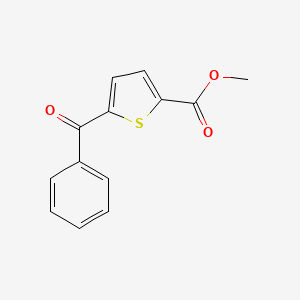

Methyl 5-benzoylthiophene-2-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H10O3S |

|---|---|

Molecular Weight |

246.28 g/mol |

IUPAC Name |

methyl 5-benzoylthiophene-2-carboxylate |

InChI |

InChI=1S/C13H10O3S/c1-16-13(15)11-8-7-10(17-11)12(14)9-5-3-2-4-6-9/h2-8H,1H3 |

InChI Key |

AVYNPCQNNIJVCT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(S1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Strategies for Methyl 5 Benzoylthiophene 2 Carboxylate and Analogues

Established Synthetic Pathways to Benzoylthiophene-2-carboxylates

The introduction of a benzoyl group onto a thiophene-2-carboxylate (B1233283) scaffold can be achieved through several established methods, primarily involving direct electrophilic substitution or the use of organometallic intermediates derived from halogenated precursors.

Direct Functionalization Approaches on the Thiophene (B33073) Ring

The most direct route to Methyl 5-benzoylthiophene-2-carboxylate is the Friedel-Crafts acylation of Methyl thiophene-2-carboxylate. organic-chemistry.orgstackexchange.com This electrophilic aromatic substitution typically employs benzoyl chloride as the acylating agent and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). rsc.orggoogle.com The thiophene ring is highly activated towards electrophilic attack, with a strong preference for substitution at the C5-position when the C2-position is occupied by an electron-withdrawing group like a methyl ester. stackexchange.com The reaction proceeds via the generation of an acylium ion (PhCO⁺) from benzoyl chloride and the Lewis acid, which is then attacked by the electron-rich thiophene ring. stackexchange.com The stability of the resulting cationic intermediate, which is better delocalized through resonance when attack occurs at the 5-position, dictates the high regioselectivity of the reaction. stackexchange.com

| Parameter | Description |

| Substrate | Methyl thiophene-2-carboxylate |

| Reagent | Benzoyl chloride |

| Catalyst | Aluminum chloride (AlCl₃) or other Lewis acids organic-chemistry.orgrsc.org |

| Solvent | Inert solvents like dichloromethane (B109758) or carbon disulfide |

| Key Feature | High regioselectivity for the C5-position |

Approaches from Halogenated Thiophene Precursors for Esterification and Benzoylation

An alternative and highly versatile strategy begins with halogenated thiophenes, such as those containing bromine or chlorine at the 5-position. beilstein-journals.orgbeilstein-journals.org This approach allows for the sequential introduction of the ester and benzoyl groups. A common starting material is Methyl 5-bromothiophene-2-carboxylate. The bromine atom can be converted into an organometallic nucleophile, typically a Grignard reagent (RMgX) or an organolithium species. beilstein-journals.orgresearchgate.net

This transformation is usually achieved through a halogen-metal exchange, for instance, by reacting the brominated thiophene with magnesium metal to form the thienylmagnesium bromide. beilstein-journals.org This Grignard reagent can then be acylated by reaction with benzoyl chloride to forge the carbon-carbon bond, yielding the final ketone product. rsc.org This method offers excellent control over the placement of the functional groups and is particularly useful for preparing analogues with varied substituents.

Table 2.1.2: Synthesis via Halogenated Precursors

| Starting Material | Intermediate | Acylating Agent | Key Reaction Type |

|---|---|---|---|

| Methyl 5-bromothiophene-2-carboxylate | 5-(Methoxycarbonyl)thiophen-2-ylmagnesium bromide | Benzoyl chloride | Grignard Acylation beilstein-journals.orgrsc.org |

General Methodologies for Thiophenecarboxylate Synthesis

Beyond direct functionalization, the synthesis of the core thiophenecarboxylate structure can be accomplished through methods that build or extensively modify the heterocyclic ring system.

Catalytic Oxidation and Subsequent Esterification Reactions for Thiophene Ring Systems

Thiophene-2-carboxylates can be prepared from more readily available precursors like 2-alkylthiophenes or 2-formylthiophene. wikipedia.orggatech.edu For example, 2-acetylthiophene (B1664040) can be oxidized to Thiophene-2-carboxylic acid. wikipedia.orggatech.edu This oxidation can be carried out using various oxidizing agents, including sodium permanganate (B83412) or silver(II) picolinate. gatech.eduresearchgate.net

Once the carboxylic acid is formed, it can be readily converted to the corresponding methyl ester through standard esterification procedures, such as reaction with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid). gatech.edu Following the formation of Methyl thiophene-2-carboxylate, the benzoyl group can be introduced at the 5-position using the direct functionalization approach described in section 2.1.1.

Annulation and Cyclization Reactions Utilizing Multi-Component Strategies

Multi-component reactions (MCRs) provide an efficient means of constructing complex, highly substituted thiophene rings in a single step from simple acyclic precursors. nih.govresearchgate.net The Gewald aminothiophene synthesis is a prominent example of such a strategy. wikipedia.orgorganic-chemistry.orgumich.edu In its classic form, the Gewald reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to yield a 2-aminothiophene. wikipedia.orgsemanticscholar.orgresearchgate.net

While the standard Gewald reaction produces 2-aminothiophenes, modifications and related MCRs can be employed to generate other substitution patterns. umich.edu For instance, by choosing appropriate starting materials, it is possible to synthesize thiophenes that can be subsequently converted to the desired 2-carboxylate structure. This often involves a multi-step sequence post-cyclization, such as diazotization of a 2-amino group followed by cyanation and subsequent hydrolysis and esterification. More direct MCRs that yield thiophene-2-carboxylates directly are less common but represent an area of active research for improving synthetic efficiency. researchgate.net

This compound as a Versatile Building Block in Complex Molecule Synthesis

Thiophene-containing molecules are considered privileged structures in medicinal chemistry due to their wide range of biological activities. nih.gov Compounds like this compound serve as valuable pharmaceutical intermediates for the synthesis of more complex drug candidates. researchgate.netzlchemi.com The ketone and ester functionalities provide reactive handles for a variety of chemical transformations.

For example, the benzoyl group's carbonyl can be reduced to a secondary alcohol, which can then be further modified or used to connect to other molecular fragments. The ester group can be hydrolyzed to the carboxylic acid or converted into an amide. These transformations allow medicinal chemists to build libraries of related compounds to explore structure-activity relationships (SAR). mdpi.com Thiophene derivatives are key components in drugs for treating inflammation, cancer, and infections. nih.gov Specifically, thiophene-based intermediates are used in the synthesis of C-aryl glycosides, a class of compounds that includes inhibitors for sodium-glucose cotransporter 2 (SGLT2), used in the management of diabetes. google.com The structural rigidity and electronic properties of the benzoylthiophene core make it an attractive scaffold for designing molecules that can effectively interact with biological targets.

Strategies for the Construction of Substituted Thiophenes

The synthesis of polysubstituted thiophenes, including analogues of this compound, can be achieved through several classical and modern methodologies. These strategies often involve the formation of the thiophene ring from acyclic precursors.

One of the most direct and widely used methods for introducing an acyl group, such as a benzoyl group, onto a thiophene ring is the Friedel-Crafts acylation . Thiophene is highly reactive towards electrophilic substitution, with a preference for the 2- and 5-positions. The acylation of a pre-existing methyl thiophene-2-carboxylate at the 5-position with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride is a primary route to this compound. The reaction conditions are typically mild due to the electron-rich nature of the thiophene ring.

Beyond direct functionalization, several named reactions provide versatile pathways to variously substituted thiophenes, which can be precursors or analogues to the target molecule.

The Paal-Knorr thiophene synthesis involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring. wikipedia.orgorganic-chemistry.orguobaghdad.edu.iq This method is highly effective for producing a wide range of substituted thiophenes. wikipedia.org

The Fiesselmann thiophene synthesis offers a route to 3-hydroxy-2-thiophenecarboxylic acid derivatives through the reaction of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base. wikipedia.orgresearchgate.net This method is particularly useful for synthesizing thiophenes with specific oxygenation patterns. wikipedia.org

The Gewald aminothiophene synthesis is a multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to yield polysubstituted 2-aminothiophenes. organic-chemistry.orgwikipedia.orgarkat-usa.org These 2-amino-substituted thiophenes are valuable intermediates that can be further modified to introduce other functionalities. arkat-usa.org

The Hinsberg thiophene synthesis involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate to afford 3,4-disubstituted thiophene-2,5-dicarboxylates. derpharmachemica.comresearchgate.net This reaction provides a route to symmetrically substituted thiophenes.

Table 1: Comparison of Major Synthetic Strategies for Substituted Thiophenes

| Synthesis Name | Starting Materials | Key Reagents | Typical Products | Ref. |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Thiophene derivative, Acyl halide/anhydride | Lewis Acid (e.g., AlCl₃) | Acyl-substituted thiophenes | libretexts.org |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound | Sulfurizing agent (e.g., P₄S₁₀, Lawesson's reagent) | Substituted thiophenes | wikipedia.orgorganic-chemistry.org |

| Fiesselmann Synthesis | α,β-Acetylenic ester, Thioglycolic acid derivative | Base | 3-Hydroxy-2-thiophenecarboxylic acid derivatives | wikipedia.orgresearchgate.net |

| Gewald Synthesis | Ketone/Aldehyde, α-Cyanoester, Sulfur | Base | Polysubstituted 2-aminothiophenes | organic-chemistry.orgwikipedia.org |

| Hinsberg Synthesis | 1,2-Dicarbonyl compound, Diethyl thiodiacetate | Base | 3,4-Disubstituted thiophene-2,5-dicarboxylates | derpharmachemica.comresearchgate.net |

Integration into Fused Polycyclic Heterocyclic Scaffolds

The functional groups of this compound and its analogues serve as strategic points for the construction of more complex, fused polycyclic heterocyclic systems. The benzoyl and carboxylate moieties can participate in various cyclization reactions to form new rings fused to the thiophene core.

A common strategy involves the conversion of the benzoyl group into a reactive intermediate that can undergo intramolecular cyclization. For instance, the ketone can be transformed into an oxime or a hydrazone, which can then be cyclized to form fused isoxazole (B147169) or pyrazole (B372694) rings, respectively.

Furthermore, the methyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be activated and reacted with a neighboring substituent to form a fused lactone or lactam.

A significant class of fused systems derived from substituted thiophenes are the thienopyridines . For example, a 2-aminothiophene, which can be synthesized via the Gewald reaction, can undergo condensation with a 1,3-dicarbonyl compound to form a thieno[2,3-b]pyridine (B153569) scaffold. The specific substitution pattern of the starting thiophene dictates the final arrangement of the fused ring system. The synthesis of thieno[3,2-c]pyridines and thieno[2,3-c]pyridines often involves the cyclization of appropriately substituted N-(thienylmethyl) derivatives.

Another important class of fused heterocycles are the thienopyrimidines . These are typically synthesized from 2-aminothiophene-3-carbonitriles or -carboxylates, which are readily accessible through the Gewald reaction. Cyclocondensation of these precursors with various one-carbon reagents like formamide, orthoesters, or isothiocyanates leads to the formation of the pyrimidine (B1678525) ring fused to the thiophene.

Table 2: Examples of Fused Polycyclic Heterocycles from Thiophene Precursors

| Fused System | Thiophene Precursor | Key Reaction Type | Resulting Scaffold | Ref. |

|---|---|---|---|---|

| Thieno[2,3-b]pyridine | 2-Aminothiophene derivative | Condensation with 1,3-dicarbonyl | Fused pyridine (B92270) ring | researchgate.net |

| Thieno[3,2-c]pyridine | N-(3-Thienylmethyl) derivative | Intramolecular cyclization | Fused pyridine ring | google.com |

| Thieno[2,3-d]pyrimidine | 2-Aminothiophene-3-carboxylate/nitrile | Cyclocondensation with C1 electrophile | Fused pyrimidine ring | nih.gov |

| Carbazole-fused thiophene | 5-Acyl-4-hydroxyalkyl-4,5-dihydrothiophene-2-carboxylate | Intramolecular Friedel-Crafts alkylation | Fused carbazole (B46965) system | ntu.edu.tw |

Spectroscopic and Structural Elucidation Techniques for Methyl 5 Benzoylthiophene 2 Carboxylate

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopic Analysis

For Methyl 5-benzoylthiophene-2-carboxylate, the FT-IR spectrum is characterized by strong absorptions corresponding to its two distinct carbonyl groups. The ester carbonyl (C=O) stretch is typically observed in the range of 1720-1730 cm⁻¹, while the ketone carbonyl stretch appears at a lower frequency, generally between 1650-1660 cm⁻¹, due to conjugation with both the thiophene (B33073) and benzene (B151609) rings. Other significant peaks include C-H stretching vibrations of the aromatic rings (around 3100-3000 cm⁻¹) and the methyl ester group (around 2950 cm⁻¹), C=C stretching vibrations of the aromatic rings (1600-1450 cm⁻¹), and the characteristic C-O stretching of the ester group (1300-1100 cm⁻¹).

Raman spectroscopy complements FT-IR, particularly for non-polar bonds. The symmetric vibrations of the aromatic rings and the C-S bond of the thiophene ring are expected to produce notable signals.

Interactive Data Table: Characteristic Vibrational Frequencies

| Vibrational Mode | FT-IR Peak (cm⁻¹) | Raman Shift (cm⁻¹) |

| Ester C=O Stretch | 1720 - 1730 | - |

| Ketone C=O Stretch | 1650 - 1660 | - |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Methyl C-H Stretch | ~2950 | ~2950 |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |

| Ester C-O Stretch | 1300 - 1100 | - |

Note: Specific experimental data for Raman spectroscopy is not widely reported in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Characterization

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons. In this compound, the protons on the thiophene ring appear as two distinct doublets, a result of their mutual coupling. The proton at the C3 position is typically found further downfield than the proton at C4 due to the deshielding effect of the adjacent ester group. The protons of the benzoyl group appear as a multiplet in the aromatic region, and the methyl ester protons are observed as a sharp singlet, typically around 3.9 ppm.

Interactive Data Table: ¹H NMR Spectral Data

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Thiophene H-3 | ~7.8-7.9 | Doublet | ~4.0 |

| Thiophene H-4 | ~7.6-7.7 | Doublet | ~4.0 |

| Benzoyl H (ortho) | ~7.8-7.9 | Multiplet | - |

| Benzoyl H (meta, para) | ~7.5-7.7 | Multiplet | - |

| OCH₃ | ~3.9 | Singlet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum reveals all the unique carbon atoms in the molecule. The two carbonyl carbons are the most downfield signals, with the ketone carbon appearing around 188 ppm and the ester carbonyl carbon around 162 ppm. The spectrum also shows distinct signals for each of the aromatic carbons in the thiophene and benzoyl rings, as well as the upfield signal for the methyl ester carbon.

Interactive Data Table: ¹³C NMR Spectral Data

| Assignment | Chemical Shift (δ, ppm) |

| Ketone C=O | ~188 |

| Ester C=O | ~162 |

| Thiophene C5 | ~145 |

| Thiophene C2 | ~135 |

| Benzoyl C (ipso) | ~138 |

| Aromatic CHs | 128 - 134 |

| OCH₃ | ~52 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Connectivity Mapping

2D NMR techniques are essential for unambiguously assigning the signals observed in 1D spectra.

COSY (Correlation Spectroscopy) would show a cross-peak between the two thiophene protons (H-3 and H-4), confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon. This would definitively link the thiophene proton signals to their respective carbon signals and similarly for the benzoyl ring protons and carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. The molecular ion peak [M]⁺ for this compound (C₁₃H₁₀O₃S) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight. Common fragmentation pathways include the loss of the methoxy (B1213986) group (-•OCH₃) to form an [M-31]⁺ ion, or the loss of the entire methoxycarbonyl group (-•COOCH₃) to form an [M-59]⁺ ion. Another prominent fragmentation is the cleavage of the bond between the benzoyl group and the thiophene ring, leading to a benzoyl cation (C₆H₅CO⁺) at m/z 105, which is often a base peak.

Interactive Data Table: Key Mass Spectrometry Fragments

| m/z | Ion Structure |

| 246 | [M]⁺ (Molecular Ion) |

| 215 | [M - •OCH₃]⁺ |

| 187 | [M - •COOCH₃]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the molecule. For this compound, the calculated exact mass is 246.0351 g/mol . An experimental HRMS measurement confirming this value provides strong evidence for the molecular formula C₁₃H₁₀O₃S.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. chemyx.compacificbiolabs.com This method is exceptionally well-suited for determining the purity of a sample of this compound and confirming its molecular identity. pacificbiolabs.com

In a typical LC-MS analysis, a solution of the compound is injected into a high-performance liquid chromatography (HPLC) system. The individual components of the sample are separated based on their differential interactions with the stationary phase (a packed column) and the mobile phase (a solvent). For this compound, a reversed-phase column would likely be employed, where the compound would elute at a characteristic retention time under specific conditions of solvent gradient, flow rate, and temperature.

Following separation by LC, the eluent is introduced into the mass spectrometer. The molecules are ionized, commonly using techniques such as electrospray ionization (ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). nih.govbu.edu The mass spectrometer provides two crucial pieces of information: the molecular weight of the compound and, through fragmentation analysis (MS/MS), structural details that can confirm its identity. nih.govbu.edu The identity of this compound is confirmed by the detection of its protonated molecule [M+H]⁺ or other adducts, which should correspond to its calculated molecular weight.

The purity of the sample is assessed by integrating the area of the primary peak in the chromatogram corresponding to this compound and comparing it to the total area of all detected peaks. Modern LC-MS systems can achieve high levels of sensitivity, allowing for the detection and quantification of even trace impurities.

While this methodology is standard, a comprehensive search of scientific literature and chemical databases did not yield specific, published LC-MS chromatograms or mass spectra for this compound. However, a hypothetical data set illustrating the expected results from such an analysis is presented below.

Hypothetical LC-MS Data for this compound

| Parameter | Expected Value/Observation | Purpose |

| Chromatographic Data | ||

| Retention Time (t R ) | A single, sharp peak at a specific time (e.g., 8.5 min) | Indicates the presence of a primary component. |

| Purity (by peak area) | >99% | Quantifies the purity of the compound. |

| Mass Spectrometric Data | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | Generates charged molecules for mass analysis. |

| Observed [M+H]⁺ | m/z 247.05 | Confirms the molecular weight of the compound. |

| Calculated [M+H]⁺ | m/z 247.0483 | Theoretical value for C₁₃H₁₀O₃S. |

| Fragmentation Ions (MS/MS) | Characteristic fragments (e.g., loss of -OCH₃) | Provides structural confirmation. |

X-ray Diffraction Analysis for Single-Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the precise three-dimensional arrangement of atoms within a molecule and the packing of molecules in a crystal lattice. acs.orgcreative-biostructure.comcarleton.edu This technique provides unambiguous proof of a compound's structure, including bond lengths, bond angles, and stereochemistry. carleton.edu

The process begins with the growth of a high-quality single crystal of this compound, which can be a challenging step. nih.gov This crystal, typically less than a millimeter in any dimension, is then mounted on a goniometer and irradiated with a monochromatic beam of X-rays. carleton.edu The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. azolifesciences.comlibretexts.org

By rotating the crystal and collecting thousands of these reflections, a complete dataset is obtained. creative-biostructure.com The data are then processed using complex mathematical algorithms (Fourier transforms) to generate an electron density map of the unit cell. carleton.edu From this map, the positions of the individual atoms can be determined, and a model of the molecular structure is built and refined. jst.go.jp

The resulting structural data for this compound would provide precise measurements of the thiophene and benzene ring geometries, the orientation of the benzoyl and carboxylate groups relative to the thiophene ring, and details of any intermolecular interactions, such as hydrogen bonding or π-stacking, that stabilize the crystal structure.

A thorough search of crystallographic databases and the scientific literature did not locate a published single-crystal X-ray structure for this compound. The following table presents the type of crystallographic data that would be obtained from such an analysis, based on conventions in the field.

Hypothetical Crystallographic Data for this compound

| Parameter | Illustrative Value | Description |

| Crystal Data | ||

| Chemical Formula | C₁₃H₁₀O₃S | The elemental composition of the molecule. |

| Formula Weight | 246.28 g/mol | The molecular weight of the compound. |

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements within the unit cell. |

| Unit Cell Dimensions | ||

| a | 10.123 Å | Length of the 'a' axis of the unit cell. |

| b | 8.456 Å | Length of the 'b' axis of the unit cell. |

| c | 13.789 Å | Length of the 'c' axis of the unit cell. |

| α | 90° | Angle between 'b' and 'c' axes. |

| β | 105.34° | Angle between 'a' and 'c' axes. |

| γ | 90° | Angle between 'a' and 'b' axes. |

| Volume | 1135.6 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Refinement Details | ||

| R-factor (R₁) | ~0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| Goodness-of-fit (GOF) | ~1.05 | An indicator of the quality of the structural refinement. |

Chemical Reactivity and Reaction Mechanisms of Methyl 5 Benzoylthiophene 2 Carboxylate and Analogues

Electrophilic Substitution Reactions on the Thiophene (B33073) Ring System

The thiophene ring is characteristically electron-rich and generally exhibits high reactivity towards electrophilic aromatic substitution (EAS), often proceeding much faster than in analogous benzene (B151609) compounds. wikipedia.orgrsc.org Substitution preferentially occurs at the α-positions (C2 and C5) due to the superior stabilization of the cationic intermediate by the sulfur atom. brainly.in

In the specific case of Methyl 5-benzoylthiophene-2-carboxylate, both α-positions are occupied. The ring is substituted with a methoxycarbonyl group (-CO₂CH₃) at the C2 position and a benzoyl group (-C(O)C₆H₅) at the C5 position. Both of these are electron-withdrawing, deactivating groups that reduce the electron density of the thiophene ring, thereby making it less nucleophilic. researchgate.net Consequently, electrophilic substitution on this molecule is significantly slower than on unsubstituted thiophene. rsc.org

These deactivating substituents direct incoming electrophiles to the meta positions. For the thiophene ring, the C3 and C4 positions are effectively "meta" to the existing substituents. Therefore, any electrophilic substitution, though energetically unfavorable, would be directed to these β-positions of the thiophene ring. researchgate.net

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent Type | Example Groups | Effect on Reactivity | Directing Position |

|---|---|---|---|

| Activating | -NH₂, -OH, -OR, -Alkyl | Increases rate | ortho, para |

| Deactivating (Halogens) | -F, -Cl, -Br, -I | Decreases rate | ortho, para |

| Deactivating | -NO₂, -SO₃H, -CN, -C(O)R, -COOR | Decreases rate | meta |

Nucleophilic Substitution Reactions Involving the Ester and Thiophene Moieties

On the Ester Moiety: The methyl ester group at the C2 position is susceptible to nucleophilic acyl substitution. nih.govmasterorganicchemistry.com This class of reactions proceeds via a characteristic addition-elimination mechanism where a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com Subsequently, the methoxide (B1231860) ion (-OCH₃) is eliminated, resulting in a new carbonyl compound. youtube.comlibretexts.org Common transformations include hydrolysis to the corresponding carboxylic acid (using aqueous acid or base) and aminolysis to form amides.

On the Thiophene Moiety: Nucleophilic aromatic substitution (SNAr) on a thiophene ring is generally difficult but is facilitated by the presence of strong electron-withdrawing groups, which can stabilize the negative charge of the intermediate Meisenheimer-like complex. researchgate.netnih.govresearchgate.net The benzoyl and methoxycarbonyl groups on this compound serve this activating role, making the ring electron-deficient. nih.gov For a substitution reaction to occur, a suitable leaving group, such as a halogen, must be present on the ring. uoanbar.edu.iq In such analogues, the SNAr reaction proceeds via the addition of a nucleophile to the carbon bearing the leaving group, followed by the elimination of the leaving group to restore aromaticity. researchgate.net Thiophene derivatives are often significantly more reactive in SNAr reactions than their benzene counterparts. uoanbar.edu.iq

Radical Reactions and Their Applications in Thiophene Functionalization

Radical reactions provide an alternative pathway for the functionalization of thiophene derivatives. Benzoylthiophenes, upon photochemical excitation, can participate in hydrogen atom abstraction to generate ketyl radicals. researchgate.net For instance, irradiation of 2-benzoylthiophene (B1677651) in the presence of a hydrogen donor can lead to the formation of a ketyl radical. This radical species can then engage in subsequent coupling reactions.

Studies involving the irradiation of various benzoylthiophenes in the presence of N-BOC-(L)-tryptophan methyl ester have demonstrated the formation of neutral ketyl radicals alongside indolyl and skatolyl radicals derived from the tryptophan moiety. These radical intermediates lead to a variety of cross-coupling products and homodimers. This highlights a pathway for forming new carbon-carbon bonds through photochemically generated radical intermediates.

Photochemical Reactivity of Related Benzoylthiophenes and Carbonyl Derivatives

The photochemistry of benzoylthiophenes is a well-studied area, with the reactivity largely dictated by the electronic configuration and energy of the lowest excited triplet state. acs.org The two key low-lying triplet states are the n,π* state, localized on the carbonyl group, and the π,π* state, associated with the aromatic system. cdnsciencepub.com Photochemical reactions such as hydrogen abstraction and cycloaddition are typically characteristic of the n,π* triplet state. cdnsciencepub.com

Intramolecular Hydrogen Abstraction Processes in Excited States

Intramolecular hydrogen abstraction, known as the Norrish Type II reaction, occurs when an excited carbonyl group abstracts a hydrogen atom from the γ-position within the same molecule. wikipedia.orgresearchgate.net This process proceeds through a 1,4-biradical intermediate, which can then either cleave to form an enol and an alkene or cyclize to form a cyclobutanol (B46151) derivative (a Norrish-Yang reaction). wikipedia.orgyoutube.comillinois.eduyoutube.com In analogues of this compound that possess an alkyl group with a γ-hydrogen (e.g., an ortho-alkyl substituent on the benzoyl ring), this intramolecular pathway can be a dominant deactivation route for the excited state, often competing with intermolecular processes. illinois.edu

Photocycloaddition Reactions Involving the Carbonyl Group and Thiophene Ring

A characteristic reaction of excited carbonyl compounds is the [2+2] photocycloaddition with an alkene to form an oxetane, known as the Paternò–Büchi reaction. wikipedia.orgslideshare.netrsc.org This reaction is also strongly associated with the reactivity of the n,π* triplet state. uni-koeln.de Studies on 2-benzoylthiophene and 3-benzoylthiophene (B1295597) have shown that they undergo efficient photocycloaddition with olefins like isobutylene. cdnsciencepub.comcdnsciencepub.comresearchgate.net The resulting oxetanes, however, are often thermally unstable and can fragment to yield other products. cdnsciencepub.comcdnsciencepub.com This reactivity has been observed for a range of benzoylthiophenes, including those with both electron-donating and electron-withdrawing substituents on the benzoyl ring. cdnsciencepub.comcdnsciencepub.com

Influence of Substituent Position and Solvent on Excited State Energetics and Reactivity

The photochemical behavior of benzoylthiophenes is highly sensitive to both structural and environmental factors. researchgate.netconicet.gov.arnih.govnih.gov

Substituent Effects: The position and electronic nature of substituents on either the thiophene or the benzoyl ring can significantly influence the relative energies of the n,π* and π,π* excited states. acs.orgcdnsciencepub.com This, in turn, dictates the primary photochemical pathway. For example, in 2-benzoylthiophenes, the lowest triplet is generally a π,π* state, whereas in 3-benzoylthiophenes, it is an n,π* state. cdnsciencepub.com This difference in the nature of the lowest excited state can lead to variations in reactivity. acs.org

Solvent Effects: The polarity of the solvent can alter the energy levels of the excited states. youtube.comyoutube.comresearchgate.net Generally, in polar solvents, the energy of the n,π* state increases (a blue shift), while the energy of the π,π* state decreases (a red shift). youtube.comresearchgate.net This phenomenon can lead to a solvent-induced inversion of the lowest excited triplet state. A compound that has an n,π* lowest triplet in a nonpolar solvent might have a π,π* lowest triplet in a polar solvent, drastically changing its photochemical reactivity from, for example, efficient hydrogen abstraction to being relatively unreactive. nih.gov

Table 2: Spectroscopic and Photochemical Data for Benzoylthiophene Analogues

| Compound | Lowest Triplet Energy (kcal/mol) | Triplet Lifetime (s) | Nature of Lowest Triplet |

|---|---|---|---|

| 2-Benzoylthiophene | 65.3 | 0.12 | π,π |

| 2-Benzoyl-5-methylthiophene | 65.0 | - | π,π |

| 3-Benzoylthiophene | 68.1 | 1.3 x 10⁻³ | n,π |

| 2-(p-Methoxybenzoyl)thiophene | 65.7 | 0.07 | π,π |

| 3-(p-Cyanobenzoyl)thiophene | 64.4 | - | n,π* |

Data sourced from spectroscopic studies on benzoylthiophenes. acs.org

Mechanistic Investigations of Carbonyl Transformations (e.g., Thionation with Lawesson's Reagent)

The transformation of carbonyl groups within this compound and its analogues, particularly through thionation, has been a subject of significant mechanistic study. Lawesson's reagent (LR), chemically known as 2,4-bis(p-methoxyphenyl)-1,3-dithiadiphosphetane-2,4-disulfide, is a widely employed and effective thionating agent for this purpose. organic-chemistry.orgresearchgate.net Computational and experimental studies have elucidated a detailed reaction pathway that accounts for the conversion of both ketone and ester functionalities to their corresponding thiocarbonyls. acs.orgnih.gov

The generally accepted mechanism for the thionation of a carbonyl group with Lawesson's reagent is a two-step process that resembles the Wittig reaction. acs.orgnih.gov The reaction is initiated by the dissociation of the Lawesson's reagent dimer into a more reactive dithiophosphine ylide monomer. organic-chemistry.orgnih.gov This is followed by a concerted cycloaddition of the monomer to the carbonyl group, which proceeds through a four-membered transition state to form a thiaoxaphosphetane intermediate. acs.orgunict.itresearchgate.net The process concludes with a cycloreversion of this intermediate, which is the rate-limiting step, to yield the final thiocarbonyl compound and a stable phenyl(thioxo)phosphine oxide byproduct. acs.orgnih.govunict.it The driving force for this final step is the formation of the very stable P=O bond. organic-chemistry.org

Table 1: Key Steps in the Thionation Mechanism of Carbonyl Compounds with Lawesson's Reagent

| Step | Description | Key Intermediates/States |

|---|---|---|

| 1. Dissociation | The Lawesson's reagent dimer is in equilibrium with its reactive monomeric dithiophosphine ylide form in solution. organic-chemistry.orgnih.gov | Dithiophosphine ylide |

| 2. Cycloaddition | The reactive monomer undergoes a concerted cycloaddition reaction with the carbonyl compound. acs.orgunict.it | Four-membered thiaoxaphosphetane intermediate |

| 3. Cycloreversion | The thiaoxaphosphetane intermediate undergoes a cycloreversion, breaking the P-O and C-S bonds to form the products. This is the rate-determining step. acs.orgnih.gov | Thiocarbonyl compound and Phenyl(thioxo)phosphine oxide |

Density functional theory (DFT) and topological analyses have provided deeper insights into this mechanism. acs.orgnih.govunict.it These computational studies confirm that the reaction proceeds via a concerted, asynchronous cycloaddition, followed by the rate-limiting cycloreversion, without the formation of zwitterionic intermediates. acs.orgnih.govresearchgate.net

For analogues like this compound, which contains both a ketone (benzoyl) and an ester (carboxylate) group, the selectivity of the thionation reaction is a key consideration. Research has established a general reactivity order for different carbonyl groups with Lawesson's reagent. acs.orgnih.gov Amides are typically the most reactive, followed by ketones, with esters being comparatively less reactive. acs.orgnih.gov This hierarchy suggests that selective thionation of the more reactive benzoyl-ketone group in the presence of the methyl ester group is feasible under controlled reaction conditions. organic-chemistry.org Reactions involving esters often require higher temperatures or longer reaction times compared to those with ketones or amides. organic-chemistry.orgnih.gov

Table 2: Relative Reactivity of Carbonyl Groups towards Thionation with Lawesson's Reagent

| Functional Group | Relative Reactivity | Supporting Findings |

|---|---|---|

| Amide | Highest | Computationally and experimentally shown to be the most reactive. acs.orgnih.gov |

| Ketone | High | More reactive than esters. nih.gov Steric and electronic effects can influence reactivity. acs.orgnih.gov |

| Ester | Moderate | Generally unreactive or require more forcing conditions for transformation. organic-chemistry.orgnih.gov |

| Aldehyde | High | Reactivity is influenced by electronic effects. acs.org |

The influence of substituents on the carbonyl group has also been investigated. For aldehydes and ketones, both steric and electronic effects play a significant role in the reaction rate. acs.orgnih.gov In contrast, the reactivity of amides and esters is less affected by substituents. acs.orgnih.gov The polarity of the solvent has been found to have little effect on the reaction, which is consistent with a concerted reaction mechanism. acs.org

Theoretical and Computational Chemistry Approaches

Global and Local Chemical Reactivity Descriptors

To perform such an analysis, quantum chemical calculations would be necessary to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier molecular orbitals are crucial for predicting a molecule's reactivity. nih.govmdpi.com The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). researchgate.net

From the HOMO and LUMO energies, a range of global reactivity descriptors can be calculated to describe the molecule's reactivity as a whole. These descriptors offer a quantitative measure of the molecule's stability and propensity to react.

A representative data table for these global descriptors would be structured as follows:

Table 1: Hypothetical Global Chemical Reactivity Descriptors for Methyl 5-benzoylthiophene-2-carboxylate

| Descriptor | Formula | Value (eV) |

|---|---|---|

| HOMO Energy (EHOMO) | - | Calculated Value |

| LUMO Energy (ELUMO) | - | Calculated Value |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Calculated Value |

| Ionization Potential (IP) | -EHOMO | Calculated Value |

| Electron Affinity (EA) | -ELUMO | Calculated Value |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Calculated Value |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Calculated Value |

| Global Softness (S) | 1 / (2η) | Calculated Value |

| Electronegativity (χ) | -μ | Calculated Value |

While global descriptors provide a holistic view of the molecule's reactivity, local reactivity descriptors are essential for identifying the most reactive sites within the molecule. Fukui functions (f(r)) and the dual descriptor (f⁽²⁾(r)) are powerful tools for this purpose. Current time information in JP. These descriptors pinpoint the specific atoms that are most susceptible to electrophilic, nucleophilic, or radical attack.

The condensed Fukui function is used to determine the reactivity of individual atomic sites. A hypothetical data table for the condensed Fukui functions of this compound would look like this:

Table 2: Hypothetical Condensed Fukui Functions for Selected Atoms of this compound

| Atom | fk+ (for nucleophilic attack) | fk- (for electrophilic attack) | fk0 (for radical attack) |

|---|---|---|---|

| S1 | Calculated Value | Calculated Value | Calculated Value |

| C2 | Calculated Value | Calculated Value | Calculated Value |

| C3 | Calculated Value | Calculated Value | Calculated Value |

| C4 | Calculated Value | Calculated Value | Calculated Value |

| C5 | Calculated Value | Calculated Value | Calculated Value |

| O(carbonyl) | Calculated Value | Calculated Value | Calculated Value |

The dual descriptor provides a more unambiguous way to identify nucleophilic and electrophilic regions within a molecule. Current time information in JP. A positive value of the dual descriptor indicates a site for nucleophilic attack, while a negative value indicates a site for electrophilic attack.

Without dedicated computational studies on this compound, the specific values for these data tables remain undetermined. Such studies would be invaluable for a deeper understanding of its chemical properties and for guiding its application in various chemical syntheses.

Applications and Advanced Research Frontiers

Methyl 5-benzoylthiophene-2-carboxylate as a Key Intermediate in Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, offering multiple reactive sites for molecular elaboration. The thiophene (B33073) ring, the benzoyl group, and the methyl carboxylate functionality each provide opportunities for a variety of chemical transformations. This allows for the construction of a diverse range of more complex molecules with potential applications in medicinal chemistry and materials science. Thiophene derivatives, in general, are recognized as important pharmacophores due to their wide range of biological activities. mdpi.com

The chemical structure of this compound allows for several derivatization strategies to produce novel chemical entities. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, or other acid derivatives. For instance, the synthesis of thiophene-2-carboxamide derivatives has been explored for their potential antioxidant and antibacterial activities. nih.govresearchgate.net The benzoyl group offers a ketone functionality that can undergo reactions such as reduction to an alcohol, or conversion to an oxime or hydrazone. Furthermore, the thiophene ring itself can be subject to electrophilic substitution reactions, although the existing substituents will direct the position of any new functional groups. The synthesis of various substituted thiophene derivatives is of significant interest due to their broad applications in materials science and coordination chemistry. researchgate.net

A key strategy for creating diverse derivatives involves the use of precursor molecules. For example, the synthesis of 5-benzoyl-α-methyl-2-thiopheneacetic acid, a related compound, utilizes 2-bromothiophene (B119243) which is first acylated with benzoyl chloride. google.com This highlights how functionalized thiophenes serve as building blocks for more complex structures. The development of novel thiophene compounds with potential biological activity is an active area of research, with a focus on creating scaffolds functionalized with groups like bromine and amides or imides. mdpi.com

| Derivatization Site | Potential Reactions | Resulting Functional Group |

| Methyl Carboxylate | Hydrolysis, Amidation, Esterification | Carboxylic Acid, Amide, Ester |

| Benzoyl Ketone | Reduction, Oximation, Hydrazone formation | Alcohol, Oxime, Hydrazone |

| Thiophene Ring | Electrophilic Substitution | Substituted Thiophene |

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures, and thiophene derivatives are frequently used substrates in these transformations. This compound, if converted to a halo-thiophene derivative, could be readily employed in reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings.

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. nih.gov For instance, the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives has been successfully achieved via Suzuki cross-coupling reactions of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids. nih.govd-nb.info This demonstrates the feasibility of coupling aryl groups to the thiophene ring.

The Sonogashira coupling reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction has been successfully applied to the synthesis of substituted thiophenes, including thiophene acetylenes, using iodothiophene as a starting material. nih.govblucher.com.br The use of thiophene-based phosphine (B1218219) ligands has also been explored in decarbonylative Sonogashira coupling reactions. rsc.org

The Heck reaction , which couples an alkene with an aryl or vinyl halide, is another valuable tool in the synthetic chemist's arsenal. organic-chemistry.org Palladium-catalyzed dehydrogenative Heck reactions have been used for the alkenylation of five-membered heteroarenes, including thiophenes. mdpi.com

| Coupling Reaction | Reactants | Bond Formed | Catalyst System |

| Suzuki-Miyaura | Organohalide + Organoboron | C-C (sp2-sp2 or sp2-sp3) | Palladium catalyst |

| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | C-C (sp-sp2) | Palladium catalyst, Copper co-catalyst |

| Heck | Alkene + Aryl/Vinyl Halide | C-C (sp2-sp2) | Palladium catalyst |

Crystal Engineering of Coordination Polymers and Supramolecular Materials Utilizing Carboxylate Functionality

The carboxylate functionality, which can be obtained from the hydrolysis of the methyl ester in this compound, is a key functional group in the field of crystal engineering. Carboxylates are excellent ligands for coordinating with metal ions to form coordination polymers and metal-organic frameworks (MOFs). The resulting supramolecular structures have a wide range of potential applications, including in catalysis, gas storage, and as luminescent sensors.

The design and synthesis of coordination polymers often rely on the interplay of the metal center's coordination geometry, the ligand's structure, and the reaction conditions. rsc.org Thiophene-derived ligands, in particular, have been used to construct a variety of coordination polymers with interesting properties. For example, thiophene-dicarboxylate ligands have been used to assemble zinc(II) coordination polymers with photoluminescent properties. The specific structure of the ligand, including the presence of substituent groups, can influence the final architecture of the coordination polymer, leading to interpenetrating or non-interpenetrating networks.

The benzoyl group on the thiophene ring can also play a role in the supramolecular assembly through non-covalent interactions such as π-π stacking and hydrogen bonding. These interactions can influence the packing of the molecules in the solid state and direct the formation of specific crystalline structures. The self-organization of thiophene derivatives into well-defined nanostructures, such as nanowires and 2-D crystals, is an area of active research. nih.govuh.edu The interplay between synthesis, optoelectronic properties, and applications of supramolecular thiophene-based materials is a key focus. researchgate.net

Development of Advanced Analytical Methodologies for Detection and Quantification in Research Settings

The detection and quantification of this compound and its derivatives in research settings are crucial for monitoring reaction progress, assessing purity, and characterizing new materials. A variety of modern analytical techniques can be employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture. Reverse-phase HPLC, using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, is a common method for the analysis of thiophene derivatives. sielc.comsielc.com For more polar analytes, Hydrophilic Interaction Chromatography (HILIC) can be a valuable alternative. researchgate.net The development of fast HPLC-UV methods is particularly useful for monitoring the progress of reactions, such as in desulfurization studies of fuels containing thiophenic compounds. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule, confirming the identity and purity of the synthesized compounds. oup.comoup.com Studies on substituted thiophenes have shown good linear correlations between the chemical shifts of ring protons and the electronic effects of the substituents. oup.com NMR is also used to study the supramolecular assembly and aggregation of thiophene-based polymers in solution. acs.org

Mass Spectrometry (MS) , often coupled with a chromatographic technique like HPLC or Gas Chromatography (GC), is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of new chemical entities.

The table below summarizes some of the key analytical techniques applicable to the analysis of this compound.

| Analytical Technique | Application | Information Obtained |

| HPLC | Separation, Quantification, Purity Assessment | Retention time, Peak area (concentration), Purity |

| ¹H and ¹³C NMR | Structural Elucidation, Purity Assessment | Chemical shifts, Coupling constants, Structural connectivity |

| Mass Spectrometry | Molecular Weight Determination, Structural Information | Mass-to-charge ratio, Fragmentation pattern |

Conclusion and Future Research Perspectives

Summary of Current Research Landscape for Methyl 5-benzoylthiophene-2-carboxylate

This compound is a substituted thiophene (B33073) derivative with the molecular formula C13H10O3S and a molecular weight of 246.28 g/mol . hoffmanchemicals.com The existing body of scientific literature on this specific compound is notably limited. Its primary characterization appears in chemical supplier catalogs, where it is described as a yellow to white solid with a melting point range of 71 to 75 °C. hoffmanchemicals.com Much of the available information is inferred from the broader knowledge base of thiophene chemistry and related benzoylthiophene structures.

Thiophene and its derivatives are recognized as privileged pharmacophores in medicinal chemistry, with numerous FDA-approved drugs containing this heterocyclic moiety. rsc.orgnih.gov These compounds exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. pharmaguideline.comcognizancejournal.com The thiophene ring is often considered a bioisostere of a phenyl ring, offering unique physicochemical properties. nih.gov In the realm of materials science, thiophene-based molecules are integral to the development of organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors, owing to their excellent electronic and optical properties. researchgate.netrsc.org

While the general importance of substituted thiophenes is well-established, dedicated research focusing exclusively on this compound is not extensively documented in publicly accessible literature. Its role is likely that of a building block or intermediate in the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science. The presence of three key functional groups—the thiophene ring, the benzoyl ketone, and the methyl ester—provides a versatile scaffold for further chemical modifications.

The synthesis of this compound is not explicitly detailed in many research articles but can be logically deduced from standard organic chemistry principles. A plausible and widely used method for introducing an acyl group to a thiophene ring is the Friedel-Crafts acylation. Given the high regioselectivity for substitution at the 2- and 5-positions of the thiophene ring, it is probable that this compound is synthesized via the Friedel-Crafts acylation of methyl thiophene-2-carboxylate (B1233283) with benzoyl chloride in the presence of a Lewis acid catalyst.

The current research landscape, therefore, is not defined by extensive studies on the compound itself but by the vast potential implied by the rich chemistry of its constituent parts. It exists as a readily available chemical entity, poised for exploration in various scientific domains.

Identification of Remaining Research Gaps and Challenges in its Fundamental Chemistry

The most significant research gap concerning this compound is the lack of in-depth studies on its fundamental chemical properties and reactivity. While general reactions of thiophenes, ketones, and esters are well-documented, the interplay of these functional groups within this specific molecular architecture remains largely unexplored.

Key Research Gaps:

Detailed Synthetic Optimization: While Friedel-Crafts acylation is a probable synthetic route, detailed studies on reaction optimization, including catalyst choice, solvent effects, and substrate scope, are absent. Alternative, potentially more sustainable or efficient synthetic methodologies have not been reported.

Comprehensive Spectroscopic and Structural Analysis: A thorough analysis of its spectroscopic data (NMR, IR, UV-Vis, Mass Spectrometry) and a definitive crystal structure determination would provide a foundational understanding of its electronic and conformational properties.

Systematic Reactivity Studies: The reactivity of each functional group in the presence of the others has not been systematically investigated. For instance, the influence of the electron-withdrawing benzoyl and carboxylate groups on the electrophilic and nucleophilic substitution reactions of the thiophene ring is a critical area for study. Similarly, the reactivity of the benzoyl ketone and the methyl ester in this specific chemical environment warrants detailed investigation.

Physicochemical Properties: Fundamental physicochemical data, such as solubility in various solvents, pKa, and electrochemical properties, are not readily available. This information is crucial for its potential application in various fields.

Photophysical Properties: Given the presence of the benzoylthiophene chromophore, a known photosensitizer, a detailed investigation of its photophysical properties, including absorption and emission spectra, quantum yields, and excited-state reactivity, is a significant omission in the current literature.

Challenges:

Selectivity in Reactions: A key challenge in the chemistry of this compound will be achieving selectivity in chemical transformations. With multiple reactive sites, protecting group strategies may be necessary to functionalize one part of the molecule without affecting the others.

Limited Commercial Availability in Diverse Forms: While the compound itself is available, a lack of commercially available, diversely substituted analogues may hinder broader structure-activity relationship (SAR) studies in medicinal chemistry or systematic tuning of properties for materials science applications.

Prospective Directions for Future Academic Inquiry and Exploration of Novel Reactivity

The existing gaps in the fundamental understanding of this compound present numerous opportunities for future academic research. The compound's trifunctional nature makes it a fertile ground for exploring novel reactivity and developing new synthetic methodologies.

Future Research Directions:

Exploration of Novel Synthetic Routes: Future research could focus on developing novel, more efficient, and environmentally benign synthetic routes. This could include C-H activation methodologies to introduce the benzoyl group or alternative catalytic systems for the acylation reaction.

Derivatization and Library Synthesis: A systematic derivatization of the molecule at its three functional groups could lead to the creation of a library of novel compounds. These derivatives could then be screened for various biological activities or evaluated for their material properties.

Thiophene Ring Functionalization: Further electrophilic substitution or metal-catalyzed cross-coupling reactions on the thiophene ring could introduce a wide range of substituents.

Carbonyl Group Chemistry: The benzoyl ketone offers a handle for reactions such as reductions, oxidations (e.g., Baeyer-Villiger oxidation), and the formation of imines, oximes, or hydrazones, leading to a diverse set of new molecules.

Ester Group Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other esters, further expanding the chemical space.

Investigation of Photochemical Reactivity: A thorough investigation of the photochemical properties of this compound could uncover novel photoreactions and applications in photodynamic therapy or as a photoinitiator.

Polymer Chemistry: The molecule could serve as a monomer for the synthesis of novel conjugated polymers. Polymerization through the thiophene ring, potentially after conversion of the benzoyl or ester group to a polymerizable handle, could lead to new materials with interesting electronic and optical properties.

Computational Studies: In silico studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the molecule's electronic structure, reactivity, and spectroscopic properties, guiding future experimental work.

By addressing these research gaps and exploring these future directions, the scientific community can unlock the full potential of this compound as a versatile building block in organic synthesis, medicinal chemistry, and materials science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-benzoylthiophene-2-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Esterification : React 5-benzoylthiophene-2-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Optimization : Adjust reaction time and temperature (e.g., reflux at 80°C for 8–12 hours) to maximize yield.

Similar protocols for thiophene derivatives emphasize controlling stoichiometry and inert atmospheres to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : Assign proton environments (e.g., methyl ester at δ ~3.8 ppm, aromatic protons in thiophene/benzoyl groups) and confirm connectivity .

- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C–H vibrations.

- HPLC-MS : Verify purity (>95%) and molecular ion peaks. Cross-reference with NIST spectral libraries for validation .

Advanced Research Questions

Q. How do electron-withdrawing/donating substituents at the 5-position affect the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer :

- Electronic Effects : The benzoyl group (electron-withdrawing) increases electrophilicity at the carbonyl carbon, enhancing reactivity with nucleophiles like amines. Compare with analogs (e.g., 5-methyl or 5-nitro derivatives) to quantify rate differences .

- Experimental Design : Synthesize derivatives with varied substituents, monitor reaction kinetics via HPLC, and correlate Hammett σ values with activation energies.

Q. What computational strategies are used to model the compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases). Optimize force field parameters using DFT-calculated partial charges .

- MD Simulations : Simulate solvated systems (explicit water models) to assess stability of ligand-protein complexes over 100-ns trajectories.

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Standardization : Cross-check with NIST Chemistry WebBook data for analogous thiophene esters to identify outliers .

- Reproducibility : Repeat synthesis under controlled conditions (e.g., anhydrous solvents, inert atmosphere) and characterize using high-resolution techniques (e.g., SC-XRD for crystal structure validation) .

Q. What strategies are recommended for designing derivatives of this compound with enhanced bioactivity?

- Methodological Answer :

- SAR Studies : Modify the benzoyl group (e.g., introduce halogens or methoxy groups) and evaluate cytotoxicity against cancer cell lines. Use QSAR models to predict logP and bioavailability .

- In Vivo Testing : Administer lead candidates in rodent models, monitor pharmacokinetics (Cmax, t₁/₂), and compare with parent compound.

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s stability under acidic conditions?

- Methodological Answer :

- Controlled Degradation Studies : Expose the compound to varying pH (1–6) at 37°C, track decomposition via LC-MS, and identify degradation products (e.g., hydrolysis to carboxylic acid).

- Mechanistic Insight : Propose acid-catalyzed ester hydrolysis pathways and validate using isotopic labeling (e.g., D₂O for proton exchange studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.